Macrosphelide A

Vue d'ensemble

Description

(+)-Macrosphelide A is a fungal metabolite originally isolated from Microsphaeropsis. It inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus (MICs = 143, 143, 57, and 57 μg/ml, respectively), but not Gram-negative bacteria or fungi.

(+)-Macrosphelide A is a fungal metabolite that inhibits adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner. It also inhibits the growth of SKOV3 ovarian cancer cells in a concentration-dependent manner. (+)-Macrosphelide A inhibits the growth of Gram-positive bacteria, including B. subtilis, M. luteus, B. thuringiensis, and S. aureus but not Gram-negative bacteria or fungi.

Activité Biologique

Macrosphelide A (MSA) is a 16-membered macrolide compound that has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. Isolated from the mycoparasite Coniothyrium minitans and other fungal sources, MSA exhibits significant inhibitory effects against various pathogens and cancer cell lines. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Antifungal Activity

One of the most notable biological activities of this compound is its antifungal properties . Research has demonstrated that MSA inhibits the growth of several fungal species, including Sclerotinia sclerotiorum and Sclerotium cepivorum. The inhibitory concentration (IG50) values for these fungi are reported as follows:

| Fungal Species | IG50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 46.6 |

| Sclerotium cepivorum | 2.9 |

These findings highlight MSA's potential as a natural antifungal agent, particularly in agricultural settings where these pathogens are prevalent .

Antimicrobial Activity

In addition to its antifungal effects, MSA has shown limited antimicrobial activity against various bacteria and yeast. The compound exhibited weak inhibition against:

- Bacillus subtilis

- Staphylococcus aureus

- Streptomyces viridochromogenes

- Escherichia coli

- Candida albicans

- Aspergillus niger

However, its antimicrobial potency was significantly lower than its antifungal activity .

Anticancer Properties

Recent studies have identified MSA as a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells. Notably, it has been shown to inhibit the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines by targeting metabolic pathways critical for tumor growth.

The anticancer effects of MSA are primarily attributed to its inhibition of key enzymes involved in the Warburg effect , which is a metabolic adaptation commonly observed in cancer cells. The specific targets include:

- Aldolase A (ALDOA)

- Enolase 1 (ENO1)

- Fumarate Hydratase (FH)

In vitro studies have demonstrated that MSA significantly reduces glucose consumption and lactate production in treated cancer cells, indicating a disruption in their metabolic processes .

| Target Enzyme | Enzymatic Activity (% Control) |

|---|---|

| ALDOA | 78 |

| ENO1 | 72 |

| FH | 80 |

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies that selectively target cancer metabolism while sparing normal cells .

Case Studies

- Study on Apoptosis Induction : In a study involving human lymphoma U937 cells, MSA was shown to induce apoptotic cell death. At concentrations above 10 µM, significant DNA fragmentation was observed, indicating the activation of apoptotic pathways .

- Combination Therapy : Research indicated that combining MSA with other agents, such as cisplatin, enhanced its anticancer effects without increasing toxicity. This combination therapy approach may offer new avenues for treating resistant cancer types .

Toxicity Assessment

Importantly, toxicity studies have revealed that MSA does not exhibit acute toxicity in animal models at doses up to 200 mg/kg over five days. This safety profile is crucial for its potential therapeutic applications .

Propriétés

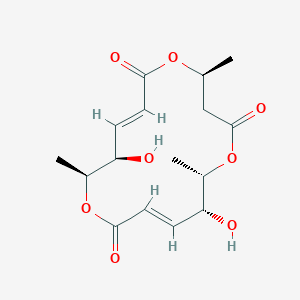

IUPAC Name |

(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMMUATWVTYSFD-FTXQSDARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.